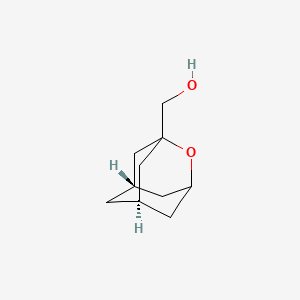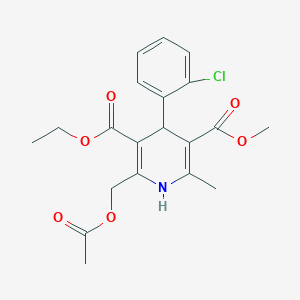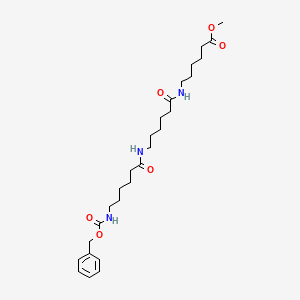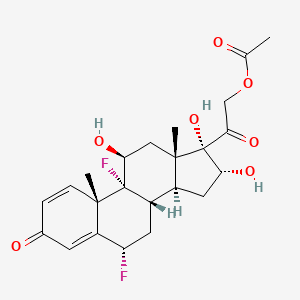
Fluocinolone Acetonide Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluocinolone acetonide is a synthetic corticosteroid used primarily in dermatology to treat skin conditions such as eczema, psoriasis, and dermatitis. It works by reducing inflammation, itching, and redness. during the production and storage of fluocinolone acetonide, various impurities can form. These impurities can affect the efficacy and safety of the drug. One such impurity is the fluocinolone acetonide impurity, which can arise from degradation or side reactions during synthesis .
Méthodes De Préparation
The preparation of fluocinolone acetonide impurity involves several synthetic routes and reaction conditions. The primary method involves the degradation of fluocinolone acetonide under specific conditions such as exposure to light, heat, or oxidative environments. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify these impurities .
Analyse Des Réactions Chimiques
Fluocinolone acetonide impurity undergoes various chemical reactions, including:
Oxidation: Exposure to light and oxygen can lead to the formation of hydroperoxide impurities.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted products.
The major products formed from these reactions include hydroperoxide derivatives and other oxidized forms of fluocinolone acetonide .
Applications De Recherche Scientifique
Fluocinolone acetonide impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its potential genotoxic effects and its impact on cellular processes.
Medicine: Research on the safety and efficacy of fluocinolone acetonide formulations often includes the study of impurities to ensure patient safety.
Industry: Used in the pharmaceutical industry to improve the quality control of corticosteroid formulations.
Mécanisme D'action
The mechanism of action of fluocinolone acetonide impurity involves its interaction with cellular components, leading to potential genotoxic effects. The impurity can cause oxidative damage to DNA, leading to mutations and other genetic alterations. The molecular targets include DNA and other cellular macromolecules, and the pathways involved are primarily oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Fluocinolone acetonide impurity can be compared with other corticosteroid impurities such as:
- Betamethasone impurity
- Hydrocortisone impurity
- Triamcinolone impurity
These impurities share similar chemical properties but differ in their specific structures and the conditions under which they form. This compound is unique due to its specific formation pathways and the types of reactions it undergoes .
Propriétés
Formule moléculaire |
C23H28F2O7 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28F2O7/c1-11(26)32-10-19(30)23(31)17(28)8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)18(29)9-21(13,23)3/h4-6,13-14,16-18,28-29,31H,7-10H2,1-3H3/t13-,14-,16-,17+,18-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
UFBXNEAKEMBKBR-MASFLUIBSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O)O |
SMILES canonique |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


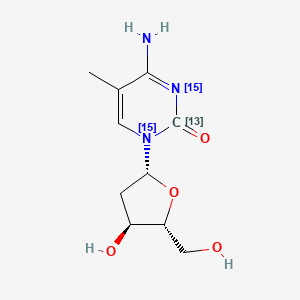


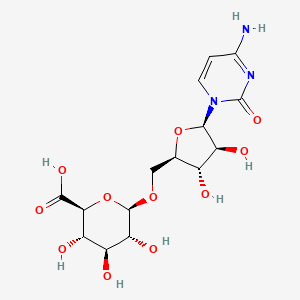

![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
